4-Chloro-1,3-dioxol-2-one
Overview
Description
4-Chloro-1,3-dioxol-2-one is an organic compound with the molecular formula C3H3ClO3. It is a cyclic carbonate with a chlorine atom attached to the dioxol ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-1,3-dioxol-2-one can be synthesized through the chlorination of 1,3-dioxol-2-one. One common method involves the reaction of 1,3-dioxol-2-one with a chlorinating agent such as chlorine gas or sulfuryl chloride in the presence of a catalyst. The reaction typically takes place in an inert organic solvent under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1,3-dioxol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as fluoride ions to form 4-fluoro-1,3-dioxol-2-one.
Hydrolysis: The compound can hydrolyze in the presence of water to form 1,3-dioxol-2-one and hydrochloric acid.
Common Reagents and Conditions:
Chlorinating Agents: Chlorine gas, sulfuryl chloride.
Solvents: Inert organic solvents such as dichloromethane.
Catalysts: Various catalysts can be used to facilitate the chlorination reaction.
Major Products Formed:
4-Fluoro-1,3-dioxol-2-one: Formed through substitution reactions with fluoride ions.
1,3-Dioxol-2-one: Formed through hydrolysis reactions.
Scientific Research Applications
4-Chloro-1,3-dioxol-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-1,3-dioxol-2-one involves its ability to undergo nucleophilic substitution reactions. The chlorine atom attached to the dioxol ring is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds. This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
1,3-Dioxol-2-one: Lacks the chlorine atom and is less reactive in substitution reactions.
4-Fluoro-1,3-dioxol-2-one: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity and applications.
4-Chloromethyl-5-methyl-1,3-dioxol-2-one: Contains an additional methyl group, making it useful in different synthetic pathways.
Uniqueness: 4-Chloro-1,3-dioxol-2-one is unique due to its high reactivity and versatility in chemical reactions. The presence of the chlorine atom allows for a wide range of substitution reactions, making it a valuable intermediate in the synthesis of various organic compounds .
Properties
IUPAC Name |
4-chloro-1,3-dioxol-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClO3/c4-2-1-6-3(5)7-2/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWXPLXCOVOCBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=O)O1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292858 | |
Record name | 4-chloro-1,3-dioxol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34912-61-3 | |
Record name | NSC86105 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-1,3-dioxol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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